Comparative Lipophilicity: logP Shift from Fluorine Substitution
The introduction of a single 4-fluorophenyl group in 2-(4-fluorophenyl)-2-phenylacetic acid results in a significant, quantifiable increase in lipophilicity compared to its unfluorinated analog, diphenylacetic acid. This difference impacts membrane permeability, solubility, and downstream pharmacokinetic properties [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3: 3.2 / logP: 3.04 [2] |
| Comparator Or Baseline | Diphenylacetic acid (CAS 117-34-0): logP: 2.79 (predicted) |
| Quantified Difference | ΔlogP ≈ +0.25 to +0.41 (target compound more lipophilic) |
| Conditions | Computed (XLogP3) and predicted (ACD/Labs) values from public databases. |
Why This Matters
This quantified logP difference enables researchers to rationally select this fluorinated building block for improving the membrane permeability of drug candidates or for adjusting the retention time in reverse-phase analytical methods.
- [1] Glyn, R. J.; Pattison, G. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. J. Med. Chem. 2021, 64, 14, 10246–10259. View Source
- [2] chem960.com. 723-69-3 (2-(4-Fluorophenyl)-2-phenylacetic Acid). Compound Database. Accessed 2026. View Source
